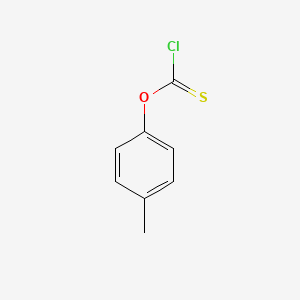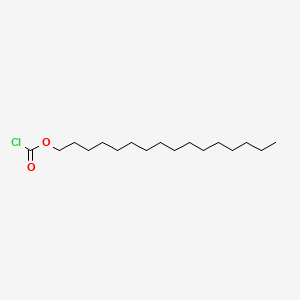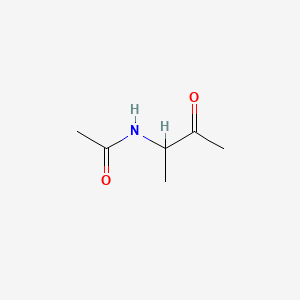
3,5-Dimethoxy-4-hydroxyphenylacetic acid
説明
3,5-Dimethoxy-4-hydroxyphenylacetic acid, also known as Homosyringic acid, is a carboxylic acid . Its molecular formula is C10H12O5 and it has a molecular weight of 212.1993 .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxy-4-hydroxyphenylacetic acid can be represented by the InChI string:InChI=1S/C10H12O5/c1-14-7-3-6 (5-9 (11)12)4-8 (15-2)10 (7)13/h3-4,13H,5H2,1-2H3, (H,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethoxy-4-hydroxyphenylacetic acid include a density of 1.3±0.1 g/cm3, boiling point of 397.1±37.0 °C at 760 mmHg, and a refractive index of 1.557 .科学的研究の応用
- Application Summary : Phenolic compounds, including “3,5-Dimethoxy-4-hydroxyphenylacetic acid”, can be employed in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the use of enzymes known as phenol hydroxylases .
- Results or Outcomes : The oxidation of these compounds can lead to the production of catechols, which have enhanced antioxidant properties .
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” can be used as a reagent in the acylation of phenols and amines .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these reactions would be acylated phenols and amines .
Scientific Field: Biochemistry
Scientific Field: Organic Chemistry
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” is a phenolic compound that is found in the leaves of plants . It is a major component of the essential oil from the bark of the cinnamon tree .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the extraction of this compound from plant materials .
- Results or Outcomes : The outcomes of these experiments would be the isolation of this compound from plant materials, which can then be used for further study .
- Application Summary : “(3,5-Dimethoxyphenyl)acetic acid” may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes of these reactions would be the isolation of phananthrene derivatives .
Scientific Field: Botany
Scientific Field: Organic Chemistry
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” is a carboxylic acid. Its physical properties like density, freezing point, boiling point and refractive index have been determined .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the measurement of these physical properties using standard laboratory techniques .
- Results or Outcomes : The outcomes of these experiments would be the determination of the physical properties of this compound, which can then be used for further study .
- Application Summary : “3,5-Dimethoxy-4-hydroxyphenylacetic acid” is a phenolic compound that is found in the leaves of plants. It is a major component of the essential oil from the bark of the cinnamon tree .
- Methods of Application : The specific methods of application would depend on the exact experimental setup, but generally involve the extraction of this compound from plant materials .
- Results or Outcomes : The outcomes of these experiments would be the isolation of this compound from plant materials, which can then be used for further study .
Scientific Field: Physical Chemistry
Scientific Field: Botany
Safety And Hazards
特性
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBQKSSTFGCRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195961 | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
CAS RN |
4385-56-2 | |
| Record name | 3,5-Dimethoxy-4-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)



